Ethyl 2,3,6-trifluorobenzoate

Overview

Description

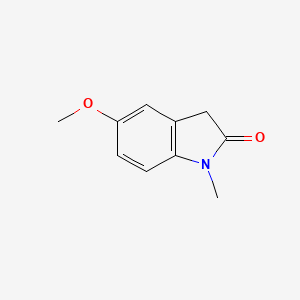

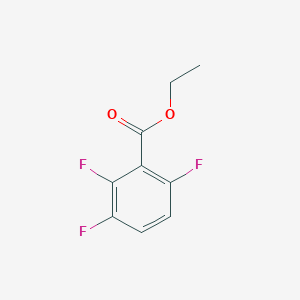

Ethyl 2,3,6-trifluorobenzoate is a chemical compound with the molecular formula C9H7F3O2 . It is commonly used in scientific research and industry due to its unique physical and chemical properties.

Molecular Structure Analysis

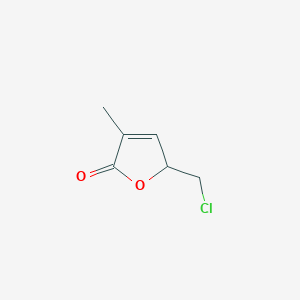

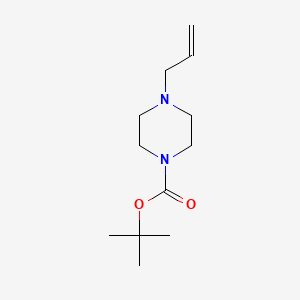

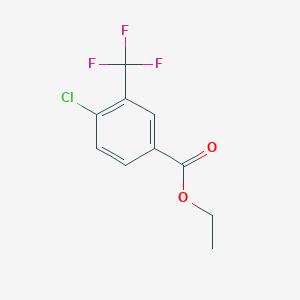

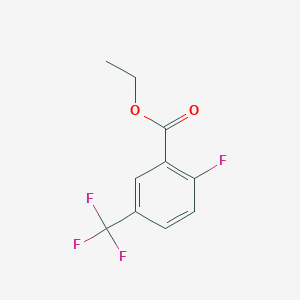

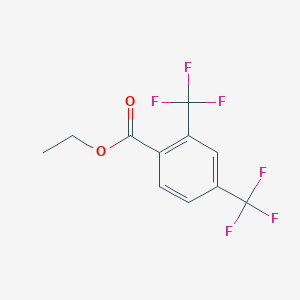

The molecular structure of this compound consists of a benzene ring substituted with three fluorine atoms and an ester group. The InChI code for this compound is 1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 .

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 204.15 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.

Scientific Research Applications

Occurrence, Fate, and Behavior in Aquatic Environments

Research focusing on the aquatic environmental impact of various chemicals, including parabens (esters of para-hydroxybenzoic acid with different alkyl groups), highlights the importance of understanding the fate and behavior of these compounds in water. Although not directly related to ethyl 2,3,6-trifluorobenzoate, this research underscores the necessity of investigating the environmental presence and impact of similar esters and derivatives used in numerous consumer products (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Capacity and Chemical Reactions

Studies on the antioxidant capacity of various compounds and their reaction mechanisms, such as the ABTS/PP Decolorization Assay, provide insights into how this compound might interact in biochemical processes or serve as an intermediate in synthesizing more complex molecules with potential antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Analytical Methods for Determining Antioxidant Activity

The exploration of methods for determining antioxidant activity in various substances, including those related to this compound, is crucial for identifying potential applications in food engineering, medicine, and pharmacy. This research emphasizes the importance of spectrophotometry and electrochemical (bio)sensors in analyzing antioxidant capacities, suggesting areas where this compound’s properties could be utilized (Munteanu & Apetrei, 2021).

Novel Brominated Flame Retardants

A critical review of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods, highlights the growing use of these compounds. While this compound is not specifically mentioned, the study of NBFRs underscores the importance of understanding the environmental and health impacts of chemical derivatives used as flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).

Electrochemical Surface Finishing and Energy Storage

Research on electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids, such as AlCl3–1-ethyl-3-methylimidazolium chloride, sheds light on potential applications in electroplating and energy storage. Such studies can offer insights into the role of this compound in similar applications, given its chemical structure and properties (Tsuda, Stafford, & Hussey, 2017).

Safety and Hazards

Ethyl 2,3,6-trifluorobenzoate may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing its mist/vapors/spray and to avoid contact with skin and eyes . In case of contact, it is advised to flush the eyes or skin with plenty of water .

Properties

IUPAC Name |

ethyl 2,3,6-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSYUGKWNTYIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033522 | |

| Record name | Ethyl 2,3,6-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-90-0 | |

| Record name | Ethyl 2,3,6-trifluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,6-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3,6-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3357986.png)

![2-Butylpyrazolo[1,5-a]pyridine](/img/structure/B3357992.png)